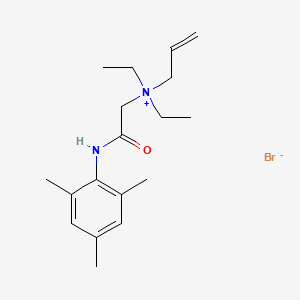
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide typically involves multiple steps. One common method includes the reaction of N,N-diethyl-2-aminoethylamine with 2,4,6-trimethylbenzoyl chloride to form an intermediate. This intermediate is then reacted with propen-1-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aqueous or alcoholic solutions of nucleophiles like sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium oxide.
Reduction: Formation of N,N-Diethyl-N-(2-hydroxy-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium.
Substitution: Formation of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium chloride or hydroxide.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)ethanaminium iodide
- N,N-Diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)ethanaminium chloride
Uniqueness
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide stands out due to its specific propen-1-aminium group, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
79143-64-9 |
|---|---|
Fórmula molecular |
C18H29BrN2O |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C18H28N2O.BrH/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6;/h7,11-12H,1,8-10,13H2,2-6H3;1H |
Clave InChI |
KZZRTNLQHKBRHS-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
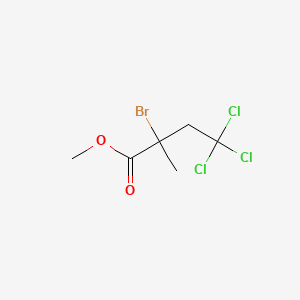
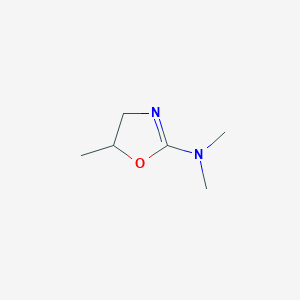
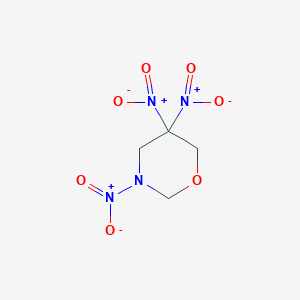
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
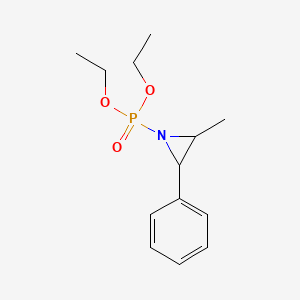
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
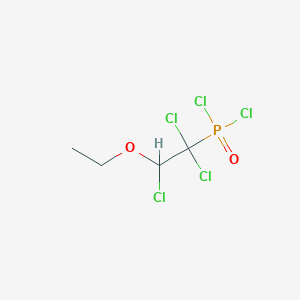
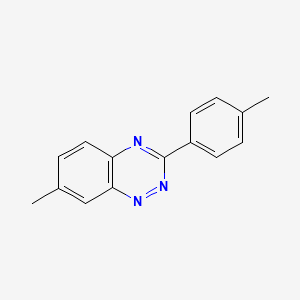
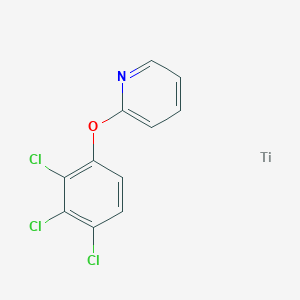

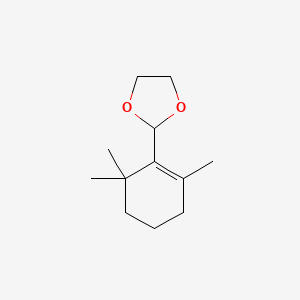

![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
